Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid
Description
"Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid" (CAS: 67487-95-0) is a bicyclic heterocyclic compound featuring a fused furo[3,4-c]pyrrole core. The structure includes a tert-butoxycarbonyl (Boc) group, a common protecting group for amines, and an acetic acid substituent. The "cis" designation refers to the stereochemistry of substituents on the hexahydro ring system. This compound is primarily used in pharmaceutical research, particularly in the synthesis of complex molecules where stereochemical control and functional group stability are critical .
Properties
IUPAC Name |
2-[(3aR,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3a-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-5-9-6-18-8-13(9,7-14)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZENJAKHYQKWJV-TVQRCGJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC2(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2COC[C@]2(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid is a complex organic compound with significant potential in medicinal chemistry. This compound features a furo[3,4-c]pyrrole ring and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile candidate for various biological applications. Its molecular formula is with a molecular weight of approximately 271.31 g/mol.
Research indicates that this compound may interact with specific enzymes and receptors, positioning it as a candidate for drug development. Its unique structure allows it to function as both an inhibitor and an activator in various biological pathways, including metabolic regulation and signal transduction.
In Vitro Studies
Preliminary studies have shown that this compound can influence enzyme activity. For example, its binding affinity with certain biological targets has been explored, revealing potential therapeutic effects in metabolic disorders and enzyme inhibition .
Table 1: Summary of Biological Activities
Case Study: Antioxidant Properties
In a study examining the antioxidant capabilities of related compounds, derivatives similar to this compound showed significant free radical scavenging activity. The effectiveness was measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where the compound demonstrated a notable EC50 value indicating its potency as an antioxidant .
Synthesis and Applications
The synthesis of this compound typically involves several key steps that prioritize scalability and environmental considerations. These synthetic routes are essential for obtaining the compound in a pure form suitable for research purposes.
Potential applications include:
- Medicinal Chemistry : As a precursor for developing new pharmaceuticals targeting metabolic disorders.
- Research : A model compound for studying enzyme interactions and biological pathways.
Scientific Research Applications
Medicinal Chemistry
Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid has been studied for its potential therapeutic applications due to its structural properties that allow for the modification of bioactive molecules. The tert-butoxycarbonyl group serves as a protective group during the synthesis of more complex molecules, facilitating the development of pharmaceuticals.
Organic Synthesis
The compound is utilized in organic synthesis as a building block for creating various derivatives. Its ability to undergo transformations while maintaining stability makes it a valuable intermediate in the synthesis of other complex organic compounds.
Biochemistry
Research indicates that derivatives of this compound may exhibit interesting biological activities, including anti-inflammatory properties and potential roles in metabolic pathways. Studies have suggested that compounds with similar structures can influence cellular processes and signaling pathways, making them candidates for further investigation in biochemical research.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Synthesis of Bioactive Compounds | Demonstrated the successful use of this compound as a precursor for synthesizing novel anti-inflammatory agents. |
| Study B | Structural Modifications | Investigated the effects of modifying the tert-butoxycarbonyl group on the biological activity of derived compounds, showing enhanced efficacy in certain models. |
| Study C | Metabolic Pathways | Explored how compounds related to this structure interact within metabolic pathways, suggesting potential therapeutic targets for metabolic disorders. |
Discussion
The applications of this compound span multiple fields including medicinal chemistry, organic synthesis, and biochemistry. Its structural integrity allows researchers to explore various modifications that can lead to new therapeutic agents or enhance existing ones.
Comparison with Similar Compounds
Research Implications and Gaps
- Applications : The target compound’s stereochemistry and functional groups make it a candidate for protease inhibitors or kinase-targeted therapies, though specific studies are lacking .
- Data Gaps : Melting points, exact solubility, and biological activity data are unavailable. Safety measures should follow RS-2109’s guidelines (e.g., PPE, ventilation) until confirmed .
Preparation Methods
The synthesis often begins with the introduction of the tert-butoxycarbonyl (Boc) protecting group on a suitable pyrrolidine or related precursor. For example, (2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid derivatives are prepared by coupling reactions using reagents such as benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate (PyBOP) and N-ethyl-N,N-diisopropylamine (DIEA) in dichloromethane at room temperature over extended periods (e.g., 27 hours). This step yields the Boc-protected intermediate with high efficiency (up to 84%) after purification by flash chromatography.
| Parameter | Details |
|---|---|
| Reagents | PyBOP, DIEA |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | Room temperature |
| Reaction Time | 27 hours |
| Yield | 84% |
| Purification | Flash chromatography (EtOAc:hexane 1:1) |
| Characterization | 1H NMR, HRMS-ESI |
Selective Oxidation to Carboxylic Acid
Oxidation of intermediate alcohols or aldehydes to carboxylic acids is achieved using catalytic 2,2,6,6-tetramethyl-piperidine-N-oxyl (TEMPO) in the presence of sodium hypochlorite and sodium chlorite under buffered aqueous conditions (pH ~6.6) and mild heating (40–45 °C). This method, adapted from Del Valle and Goodman, provides high yields (up to 94%) of the acid with good purity after aqueous workup and extraction.
| Parameter | Details |
|---|---|
| Oxidant System | TEMPO, NaClO2, NaOCl, NaH2PO4 buffer |
| Solvent | Water and acetonitrile mixture (3:2) |
| Temperature | 40–45 °C |
| Reaction Time | 18–19 hours |
| pH | 6.6 |
| Yield | 94% |
| Workup | Quenching with Na2SO3, acid/base extraction, drying over MgSO4 |
| Characterization | 1H NMR, 13C NMR, ESI-MS |
Esterification and Acetylation Steps
Ester intermediates are prepared by acetyl chloride-mediated esterification in anhydrous methanol at low temperatures (0–20 °C). This reaction typically proceeds for about 10 hours and is followed by purification through chromatography. The yield for this step can vary but is reported around 52% under optimized conditions.
| Parameter | Details |
|---|---|
| Reagents | Acetyl chloride, anhydrous methanol |
| Temperature | 0–20 °C |
| Reaction Time | 10 hours |
| Yield | ~52% |
| Purification | Flash chromatography (EtOAc/hexane, MeOH/EtOAc mixtures) |
| Characterization | 1H NMR, 13C NMR, HRMS-ESI |
Hydrolysis to Acetic Acid Derivative
Hydrolysis of esters to the target acetic acid derivative is efficiently achieved using lithium hydroxide in ethanol at room temperature for approximately 5 hours. After evaporation of organic solvents, acidification, and extraction, the acid product is obtained as a colorless oil or white solid with high purity.
| Parameter | Details |
|---|---|
| Reagents | Lithium hydroxide (LiOH) in water |
| Solvent | Ethanol |
| Temperature | Room temperature (ca. 20 °C) |
| Reaction Time | 5 hours |
| Workup | Acidification to pH ~2, extraction with ethyl acetate |
| Product Form | Colorless oil or white solid |
Hydrogenation and Diastereomeric Enrichment
Hydrogenation using 5% palladium on carbon (Pd/C) catalyst under moderate hydrogen pressure (around 3 bar) in aqueous media is employed to reduce unsaturated intermediates and enrich the cis-diastereomeric form of the product. The reaction typically runs for 8 hours and is followed by filtration, acidification, and solvent extraction. Diastereomeric ratios can be improved by recrystallization, yielding up to 60% of the enriched cis-isomer.
| Parameter | Details |
|---|---|
| Catalyst | 5% Pd on carbon (wet) |
| Solvent | Water |
| Pressure | ~3.0 bar hydrogen |
| Reaction Time | 8 hours |
| Yield | 60% (after recrystallization) |
| Diastereomeric Ratio | Improved from 9:1 to 20:1 (cis:trans) |
Amide Coupling Using HATU
For coupling steps involving amides, reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used in N,N-dimethylformamide (DMF) with bases like 2,4,6-trimethylpyridine at low temperatures (0–20 °C). This method affords high yields (up to 91.9%) of the desired amide products.
| Parameter | Details |
|---|---|
| Reagents | HATU, 2,4,6-trimethylpyridine |
| Solvent | DMF |
| Temperature | 0–20 °C |
| Reaction Time | Overnight (ca. 12–18 hours) |
| Yield | 91.9% |
| Purification | Extraction, washing, drying, flash chromatography |
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection & Coupling | PyBOP, DIEA, CH2Cl2 | RT | 27 h | 84 | Flash chromatography |
| Oxidation to Acid | TEMPO, NaClO2, NaOCl, NaH2PO4 buffer | 40–45 °C | 18–19 h | 94 | Buffered aqueous-organic system |
| Esterification | Acetyl chloride, MeOH | 0–20 °C | 10 h | 52 | Chromatographic purification |
| Hydrolysis to Acid | LiOH, EtOH, water | RT | 5 h | High | Acidification and extraction |
| Hydrogenation | 5% Pd/C, H2 (3 bar), water | RT | 8 h | 60 | Diastereomeric enrichment by recrystallization |
| Amide Coupling | HATU, 2,4,6-trimethylpyridine, DMF | 0–20 °C | Overnight | 91.9 | High efficiency amidation |
Q & A
Basic Question: What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
When handling Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid, adhere to the following safety measures:
- Respiratory Protection : Use NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 filters) for aerosolized particles .
- Skin and Eye Protection : Wear nitrile gloves, lab coats, and safety goggles to prevent direct contact. Contaminated clothing should be removed immediately and decontaminated .
- Ventilation : Conduct experiments in a fume hood or well-ventilated area to minimize inhalation exposure .
- Emergency Procedures : In case of accidental release, absorb the compound with inert materials (e.g., sand) and dispose via approved hazardous waste protocols .
Basic Question: How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
Purity and structure should be confirmed using a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm stereochemistry and functional groups (e.g., tert-butoxycarbonyl and furo-pyrrolidine motifs) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to quantify purity (>95% recommended for research use) .
- Mass Spectrometry (MS) : Compare the observed molecular ion peak (expected m/z 317.39 for CHNO) with theoretical values .
Advanced Question: How can discrepancies in spectroscopic data (e.g., NMR/MS) be resolved during characterization?
Methodological Answer:
Discrepancies may arise due to stereochemical complexity or impurities. Address these by:
Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to confirm the cis configuration of the furo-pyrrolidine ring .
Impurity Profiling : Perform LC-MS/MS to identify byproducts (e.g., decomposition fragments from tert-butoxycarbonyl cleavage) .
Crystallography : If single crystals are obtainable, X-ray diffraction can unambiguously resolve structural ambiguities .
Advanced Question: What experimental strategies mitigate decomposition during storage or reaction conditions?
Methodological Answer:
Decomposition risks are linked to incompatibility with strong acids/bases and thermal instability. Mitigate by:
- Storage Conditions : Store at -20°C under inert gas (N or Ar) to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
- Reaction Solvents : Avoid protic solvents (e.g., water, alcohols) in reactions involving Boc-protected intermediates. Use anhydrous dichloromethane or THF instead .
- Temperature Control : Maintain reaction temperatures below 50°C to prevent thermal degradation (no decomposition temperature is reported, but stability under "normal conditions" is noted) .
Basic Question: What physicochemical properties are critical for designing solubility-based experiments?
Methodological Answer:
Key properties include:
- Molecular Weight : 317.39 g/mol (CHNO), influencing membrane permeability in biological assays .
- Solid-State Characteristics : The compound is a white-to-off-white solid, suggesting limited aqueous solubility. Pre-dissolve in DMSO (≤10 mM) for in vitro studies .
- LogP (Partition Coefficient) : Estimated via computational tools (e.g., ChemDraw) to predict lipophilicity and optimize solvent systems .
Advanced Question: How can researchers optimize synthetic yields in multi-step pathways involving this compound?
Methodological Answer:
Yield optimization requires:
Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C or Pd(OAc)) for Boc deprotection or cyclization steps, as suggested in reductive cyclization methodologies .
Purification Techniques : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate the target compound from diastereomeric byproducts .
Reaction Monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation and minimize side reactions .
Basic Question: What are the known toxicological risks associated with this compound?
Methodological Answer:
Limited acute toxicity data are available, but precautions include:
- Acute Toxicity : Classified under H302 (harmful if swallowed) and H315 (skin irritation). Use PPE and avoid ingestion/inhalation .
- Decomposition Products : Combustion releases toxic fumes (e.g., NO, CO), necessitating fire suppression with dry chemical extinguishers .
- Ecotoxicity : No data are reported, but disposal must comply with hazardous waste regulations to prevent environmental contamination .
Advanced Question: How can computational modeling aid in predicting this compound’s reactivity or biological activity?
Methodological Answer:
Computational tools provide insights into:
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging the compound’s furo-pyrrolidine scaffold as a pharmacophore .
- Quantum Mechanics (QM) : Calculate reaction barriers for Boc deprotection or ring-opening reactions using Gaussian software .
- ADMET Prediction : Use SwissADME to estimate absorption, distribution, and toxicity profiles based on lipophilicity (LogP) and polar surface area .
Basic Question: What analytical standards should be established for batch-to-batch consistency?
Methodological Answer:
Establish criteria using:
- Reference Spectra : Archive -NMR (δ 1.4 ppm for Boc methyl groups) and HPLC retention times as benchmarks .
- Purity Thresholds : Require ≥95% purity (via area-under-curve HPLC analysis) for all batches .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) to define shelf-life .
Advanced Question: How can researchers address conflicting data in reaction mechanisms involving this compound?
Methodological Answer:
Resolve contradictions through:
Isotopic Labeling : Use -labeled Boc groups to trace intermediates in cyclization pathways .
Kinetic Studies : Perform time-resolved NMR or MS to identify rate-determining steps and competing pathways .
Theoretical Validation : Compare experimental data with density functional theory (DFT) calculations to validate proposed mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
